2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester
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Overview
Description
The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .
Synthesis Analysis
The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .Chemical Reactions Analysis
The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . The melting point is between 50-54 °C .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Vinylation of Nitrones : A study demonstrated the activation of vinylboronic esters of pinacol with dimethylzinc, enabling nucleophilic addition onto nitrones to produce N-allylic hydroxylamines in excellent yields, illustrating the utility of boronic esters in creating valuable organic intermediates (Pandya et al., 2003).
Phosphorescence Properties : Simple arylboronic esters were found to exhibit phosphorescence in the solid state at room temperature, a remarkable finding considering these molecules do not contain heavy atoms typically required for phosphorescence. This opens up new avenues for the use of boronic esters in material science, particularly in the development of organic phosphorescent materials (Shoji et al., 2017).
Borylation of Polyfluoroarenes : The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation showcases the role of boronic esters in synthesizing boronate esters from partially fluorinated arenes. This highlights the adaptability of boronic esters in facilitating the functionalization and diversification of aromatic compounds (Zhou et al., 2016).
Electrochemical Applications : The preparation of a multifunctional thin film surface through consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts underscores the potential of boronic esters in creating functional surfaces for binding platinum nanoparticles and yeast cells, indicating their utility in biosensing and electrochemical applications (Harper et al., 2009).
Mechanism of Action
Boronic acids and their esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OR)_2 group). They are known for their versatile reactivity and have found wide application in organic chemistry, from materials science to medicinal chemistry .
Target of Action
They can form stable covalent bonds with proteins, sugars, and other biological targets, making them useful in the development of potential therapeutic agents .
Mode of Action
Boronic acids and their esters can undergo a variety of chemical reactions, including condensation with amines or alcohols, and Suzuki-Miyaura cross-coupling reactions with halides or pseudohalides . The specific mode of action of “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” would depend on its specific chemical structure and the environment in which it is used.
Biochemical Pathways
Boronic acids and their esters have been used as inhibitors for enzymes like serine proteases, where they can mimic the tetrahedral transition state of the enzyme’s substrate during catalysis .
Pharmacokinetics
In general, the pharmacokinetics of boronic acids and their esters would depend on factors such as their chemical stability, water solubility, and resistance to metabolic degradation .
Action Environment
The action, efficacy, and stability of “this compound” would likely be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, boronic acids and their esters are known to be sensitive to pH, and their reactivity can change significantly in acidic or basic conditions .
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQMHHYFJSBDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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